反式-11-二十碳烯酸

描述

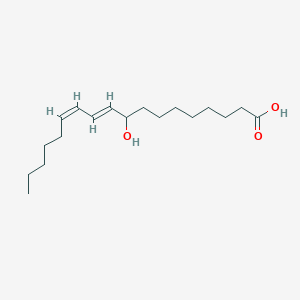

Trans-11-Eicosenoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a very long-chain ω-9 fatty acid that is a trans monounsaturated isomer of arachidic acid . It is one of several monounsaturated 20-carbon fatty acids . The combined C20:1 isomers constitute 70% of the total fatty acid pool in jojoba seed oil isolated from plants in the Arizona desert .

Synthesis Analysis

Fatty acid (FA) is an important platform compound for the further synthesis of high‐value biofuels and oleochemicals, but chemical synthesis of FA has many limitations . One way to meet the future demand for FA could be to use microbial cell factories for FA biosynthesis . Thioesterase (TE; TesA, TesB, and TE9) of Corynebacterium glutamicum (CG) can potentially improve FA biosynthesis .Molecular Structure Analysis

The molecular formula of trans-11-Eicosenoic acid is C20H38O2 . Its molecular weight is 310.51 . The structure of trans-11-Eicosenoic acid can be represented by the SMILES stringCCCCCCCC/C=C/CCCCCCCCCC(O)=O . Physical And Chemical Properties Analysis

The physical and chemical properties of trans-11-Eicosenoic acid include a molecular weight of 310.51 , a density of 0.9±0.1 g/cm3 , a boiling point of 426.3±14.0 °C at 760 mmHg , and a flash point of >230 °F .科学研究应用

结核病研究

反式-11-二十碳烯酸已在结核病的背景下进行了研究。一项研究发现,反式-11-二十碳烯酸仅轻微抑制结核分枝杆菌中蛋白质酪氨酸磷酸酶 (PtpA) 的活性,而蛋白质酪氨酸磷酸酶参与潜伏性结核感染的发展。这表明其作为结核病治疗候选药物的潜力,尽管有限 (Savalas 等人,2020)。

心血管健康

在心血管健康的背景下,对人主动脉内皮细胞的一项研究表明,与反式-11-二十碳烯酸相关的化合物,如共轭亚油酸 (CLA),可以影响各种类花生酸和一氧化氮的释放,而这些物质参与血管张力和血小板聚集的调节。这表明对内皮功能的潜在影响 (Eder 等人,2003)。

免疫治疗应用

反式-11-二十碳烯酸及其衍生物因其免疫刺激作用而受到探索。一项研究发现,当这些化合物用作疫苗佐剂时,它们可以调节巨噬细胞分泌的细胞因子,表明它们在增强疫苗有效性方面的潜在用途 (Alqarni 等人,2019)。

植物生物合成

在植物生物学中,对 Malania oleifera 的一项研究表明,参与神经酸生物合成的 3-酮酰-CoA 合酶 11 (KCS11) 基因的同源物可能对 11Z-二十碳烯酸具有底物偏好。这对理解植物中有价值脂肪酸的生物合成具有影响 (Li 等人,2020)。

血管生物学

血管生物学研究表明,与反式-11-二十碳烯酸相关的化合物,如二十三碳三烯酸,可以诱导血管舒张并影响血管功能,突出了它们在心血管健康中的潜在意义 (Chawengsub 等人,2009)。

作用机制

Target of Action

Trans-11-Eicosenoic acid is a type of fatty acid that is present in the unsaturated, polyunsaturated, and monounsaturated fatty acids

Mode of Action

It has been suggested that it may inhibit the production of prostaglandins . This could be due to its ability to compete with linoleic acid for enzymes that synthesize prostaglandins .

Result of Action

Trans-11-Eicosenoic acid has been shown to have pharmacological activities such as anti-inflammatory effects . This could be due to its potential ability to inhibit the production of prostaglandins, which are involved in the inflammatory response .

Action Environment

The action of trans-11-Eicosenoic acid can be influenced by various environmental factors. For instance, it’s known to be stable at room temperature, but it can undergo oxidation reactions when exposed to high temperatures, ultraviolet light, or oxygen . This could potentially affect its action, efficacy, and stability.

属性

IUPAC Name |

(E)-icos-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITHHVVYSMSWAG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001348007 | |

| Record name | (11E)-11-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2462-94-4, 62322-84-3 | |

| Record name | 11-Eicosenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Eicosenoic acid, (11E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062322843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11E)-11-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-EICOSENOIC ACID, (11E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLK3O5O6L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

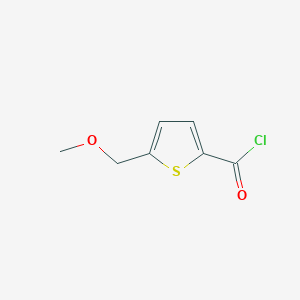

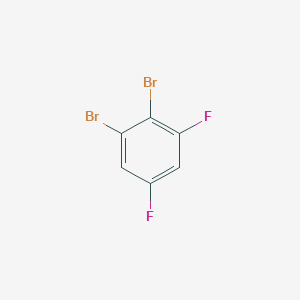

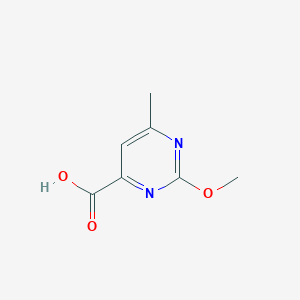

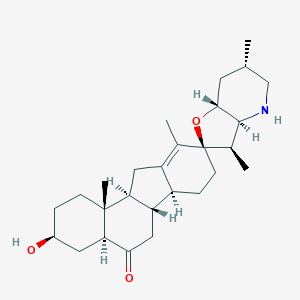

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does trans-11-eicosenoic acid affect cell growth and what are the underlying mechanisms?

A1: Research suggests that trans-11-eicosenoic acid can inhibit cell growth. [] This effect is linked to alterations in phospholipid metabolism, specifically impacting the activity of enzymes involved in phospholipid synthesis. For instance, trans-11-eicosenoic acid was found to decrease the activity of cholinephosphotransferase and ethanolaminephosphotransferase, enzymes crucial for phospholipid synthesis, in Chinese hamster V79-R cells. [] This disruption in phospholipid metabolism likely contributes to the observed growth inhibitory effects.

Q2: Is trans-11-eicosenoic acid found naturally, and if so, where?

A2: Yes, trans-11-eicosenoic acid has been identified as a component of naturally occurring oils. For example, it is found in Phyllanthus Emblica Seed oil, constituting 0.30% of the total fatty acid content. [] This suggests that dietary intake could be a source of trans-11-eicosenoic acid exposure.

Q3: Are there any known differences in the biological effects of trans-11-eicosenoic acid compared to other trans-monoenoic fatty acids?

A3: Yes, research indicates that the effects of trans-monoenoic fatty acids on cellular processes can vary depending on the specific fatty acid. For example, while both trans-11-eicosenoic acid and elaidic acid are trans-monoenoic fatty acids, they exhibited different effects on glycerophosphate acyltransferase activity in a study using Chinese hamster V79-R cells. [] Elaidic acid increased the activity of this enzyme, whereas trans-11-eicosenoic acid decreased it. [] These findings highlight the importance of considering the specific type of trans-monoenoic fatty acid when investigating their biological impacts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)